molecular formula C27H30O15 B1683047 Lonicerin CAS No. 25694-72-8

Lonicerin

Cat. No.: B1683047
CAS No.: 25694-72-8
M. Wt: 594.5 g/mol
InChI Key: SHPPXMGVUDNKLV-KMFFXDMSSA-N
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Mechanism of Action

Target of Action

Lonicerin, a bioactive compound found in plants of the Lonicera japonica species and other honeysuckle plants , primarily targets Sirtuin 1 (Sirt1) and Enhancer of Zeste Homolog 2 (EZH2) . Sirt1 is a protein that plays a crucial role in cellular health by regulating several cellular processes like aging, inflammation, and stress resistance . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing .

Mode of Action

This compound interacts with its targets to induce beneficial changes in the cell. It promotes autophagy in cells by upregulating Sirt1 expression . Autophagy is a cellular process that removes unnecessary or dysfunctional components, allowing orderly degradation and recycling of cellular components. By enhancing autophagy, this compound helps mitigate inflammation and oxidative stress, promoting cell survival . Furthermore, this compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the Sirt1-autophagy axis . By upregulating Sirt1, it promotes autophagy, which in turn helps in mitigating inflammation and oxidative stress . It also impacts the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of immune responses. By inhibiting this pathway, this compound demonstrates potent anti-inflammatory effects .

Result of Action

This compound exhibits anti-inflammatory and antioxidant activities . It has been found to alleviate ulcerative colitis by enhancing autophagy . In a diabetic rat model, administration of this compound significantly promoted wound healing . It also demonstrated potent anti-inflammatory activities in a rat model of ulcerative colitis .

Biochemical Analysis

Biochemical Properties

Lonicerin interacts with several biomolecules, playing a crucial role in biochemical reactions. It has been found to alleviate cell apoptosis and enhance cell viability, migration, and angiogenesis in TBHP-treated human umbilical vein endothelial cells (HUVECs) . It also upregulates Sirt1 expression, promoting autophagy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the context of wound healing in diabetic rats, it enhances blood vessel regeneration through Sirt1-mediated autophagy . It also alleviates inflammation and apoptosis in lipopolysaccharide-induced acute lung injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes autophagy in TBHP-treated HUVECs by upregulating Sirt1 expression, exerting its anti-apoptotic effect through the Sirt1-autophagy axis . In lipopolysaccharide-induced acute lung inflammation and injury in mice, this compound controls the condition by impacting immunity, oxidative stress, and cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound promotes wound healing in diabetic rats and prevents inflammation and apoptosis in lipopolysaccharide-induced acute lung injury

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on ulcerative colitis in rats, it was found that pretreatment with flavonoids (including this compound) at doses of 25–100 mg/kg substantially attenuated TBNS-induced ulcerative colitis .

Metabolic Pathways

This compound is involved in several metabolic pathways. In Lonicera japonica Flos under different salt stress, phenylpropanoid pathway, monoterpenoid biosynthesis, glycolysis, TCA cycle, and alkaloid biosynthesis were found to be disturbed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lonicerin can be isolated from honeysuckle plants through a series of extraction and purification processes. The primary method involves the use of solvents to extract the flavonoids from the plant material, followed by column chromatography to purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Lonicera japonica. The process includes drying the plant material, solvent extraction, and purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Lonicerin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxylated derivatives .

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPXMGVUDNKLV-KMFFXDMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180389
Record name Veronicastroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Scolymoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25694-72-8
Record name Lonicerin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25694-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scolymoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025694728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veronicastroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERONICASTROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALJ2FB4ZDM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Scolymoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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